

# Cross-validation of experimental results obtained with PEG 23 lauryl ether

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## Compound of Interest

Compound Name: PEG 23 lauryl ether

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## A Comparative Guide to PEG 23 Lauryl Ether in Experimental Formulations

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical step in ensuring the stability, efficacy, and successful delivery of therapeutic agents. Among the various classes of excipients, non-ionic surfactants play a pivotal role in stabilizing proteins, solubilizing poorly soluble drugs, and forming robust nanoparticle drug delivery systems. This guide provides a comprehensive cross-validation of experimental results obtained with **PEG 23 lauryl ether** (also known under the trade name Brij™ 35), comparing its performance with commonly used alternatives such as Polysorbate 80 and Polysorbate 20.

## Performance Comparison in Key Applications

**PEG 23 lauryl ether** is a polyoxyethylene alkyl ether widely used for its emulsifying, wetting, and solubilizing properties.[1] Its performance is often benchmarked against the polysorbates, which are staples in biopharmaceutical formulations.[2]

## Protein Stabilization

The primary role of surfactants in protein formulations is to prevent aggregation at interfaces (e.g., air-water, solid-liquid) that can occur during manufacturing, storage, and administration.

A comparative study on the stability of four different antibody drugs against various interfaces revealed that while all tested non-ionic surfactants (**PEG 23 lauryl ether**, Polysorbate 20, and Polysorbate 80) effectively stabilize antibodies against the hydrophobic air-water interface, their protective effects differ against solid surfaces.[3] Notably, none of the surfactants could protect the antibodies from aggregation induced by hydrophilic charged cellulose. However, both polysorbates and **PEG 23 lauryl ether** demonstrated an ability to increase antibody stability in the presence of cyclo-olefin-copolymer (COC) and other model hydrophobic interfaces.[3]

In another study focusing on two different IgG1 monoclonal antibodies (mAbs), non-ionic surfactants including **PEG 23 lauryl ether**, Polysorbate 20, and Polysorbate 80 were shown to be excellent stabilizers against agitation-induced aggregation.[4] The study highlighted that the optimal choice of surfactant and its concentration can be specific to the particular protein being formulated, suggesting the need for empirical testing.[4] For some monoclonal antibodies, Polysorbate 80 has been shown to offer superior protection against agitation-induced aggregation compared to Polysorbate 20, causing less structural perturbation.[1]

Surfactant	Application	Key Findings
PEG 23 Lauryl Ether (Brij 35)	Antibody Stabilization	Effective against air-water and hydrophobic solid-liquid interfaces.[3] Considered an excellent stabilizer in protein formulations.[4]
Polysorbate 80 (Tween® 80)	Antibody Stabilization	Generally provides strong protection against agitation-induced aggregation.[1] May offer better protection than Polysorbate 20 for specific mAbs.[1]
Polysorbate 20 (Tween® 20)	Antibody Stabilization	Widely used and effective, though may be less protective than Polysorbate 80 for certain proteins.[1]

## Drug Solubilization and Delivery

For poorly water-soluble drugs, surfactants are crucial for enhancing solubility and improving bioavailability. Self-microemulsifying drug delivery systems (SMEDDS) are a common formulation strategy.

In a study comparing the solubilizing efficiency of various non-ionic surfactants for the drug meclizine, it was found that within the polyoxyethylene (PEO) fatty alcohol ether class (which includes **PEG 23 lauryl ether**), those with a shorter hydrophilic chain and a longer lipophilic chain were more effective.<sup>[3]</sup> Specifically, Brij 58 was a more efficient solubilizer than Brij 35. In the same study, Polysorbate 80 was found to be a more efficient solubilizer than Polysorbate 20, which is attributed to the drug's incorporation into the core of the micelle.<sup>[3]</sup>

Surfactant	Application	Key Findings
PEG 23 Lauryl Ether (Brij 35)	Drug Solubilization	Effective solubilizer, though less efficient than analogues with shorter hydrophilic chains for certain drugs. <sup>[3]</sup>
Polysorbate 80 (Tween® 80)	Drug Solubilization	High solubilizing power, often superior to Polysorbate 20 for lipophilic drugs. <sup>[3]</sup>
Polysorbate 20 (Tween® 20)	Drug Solubilization	Polysorbate 80. <sup>[3]</sup>

## Nanoparticle Stabilization

Surfactants are critical in the formulation of nanoparticles, controlling their size, stability, and surface characteristics, which in turn affect their in vivo behavior.

Studies have shown that **PEG 23 lauryl ether** (Brij 35) can be adsorbed onto the surface of nanoparticles, such as Laponite clay, reducing particle-particle interactions and viscosity.<sup>[5]</sup> The stability of emulsions stabilized by these nanoparticles was found to be dependent on the concentration of Brij 35.<sup>[5]</sup> For polymeric nanoparticles like those made from PLGA, Polysorbate 80 is commonly used as a stabilizer and coating agent, influencing particle size and polydispersity index (PDI).<sup>[6]</sup> The presence of Polysorbate 80 on the nanoparticle surface can also play a role in targeting drugs to the brain.<sup>[6]</sup>

Surfactant	Application	Particle Size	Polydispersity Index (PDI)
PEG 23 Lauryl Ether (Brij 35)	Emulsion/Nanoparticle Stabilization	Influences emulsion droplet size and stability based on concentration.[5]	Not explicitly stated in the provided results.
Polysorbate 80 (Tween® 80)	PLGA Nanoparticle Stabilization	Can be used to formulate nanoparticles in the size range of 190 nm to 350 nm.[7]	Can achieve a PDI between 0.13 and 0.2. [7]

## Experimental Protocols

### Protocol 1: Evaluation of Surfactant Effectiveness in Preventing Protein Aggregation

This protocol describes a general method for comparing the ability of different surfactants to prevent agitation-induced protein aggregation.

#### 1. Materials:

- Monoclonal antibody (or other protein of interest) solution in a suitable buffer (e.g., 20 mM histidine, pH 5.5).
- Surfactant stock solutions (e.g., **PEG 23 lauryl ether**, Polysorbate 80, Polysorbate 20) at a concentration of 1% (w/v).
- Microcentrifuge tubes or a multi-well plate.

#### 2. Procedure:

- Prepare protein samples at a final concentration of 1 mg/mL, containing different concentrations of each surfactant (e.g., 0.01%, 0.05%, 0.1% w/v). Include a control sample with no surfactant.

- Place the samples on an orbital shaker and agitate at a defined speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 24-48 hours).
- After agitation, visually inspect the samples for any signs of precipitation.
- Measure the turbidity of the samples using a spectrophotometer at 350 nm.
- Quantify the amount of soluble protein remaining in the monomeric form using Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).
- Analyze the formation of sub-visible particles using a light obscuration or flow imaging particle counter.

### 3. Data Analysis:

- Compare the turbidity, percentage of monomer loss, and particle counts between the control and surfactant-containing samples to determine the protective effect of each surfactant.

## Protocol 2: Formulation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps to formulate a SMEDDS for a poorly water-soluble drug.

### 1. Materials:

- Poorly water-soluble active pharmaceutical ingredient (API).
- A selection of oils (e.g., Capmul MCM, Labrafil M1944CS), surfactants (e.g., **PEG 23 lauryl ether**, Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, Labrasol).[\[8\]](#)[\[9\]](#)
- Glass vials.

### 2. Procedure:

- Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity. This is typically done by adding an excess of the drug to a known volume of the excipient, shaking for 48 hours, and then quantifying the dissolved drug in the supernatant.[\[10\]](#)

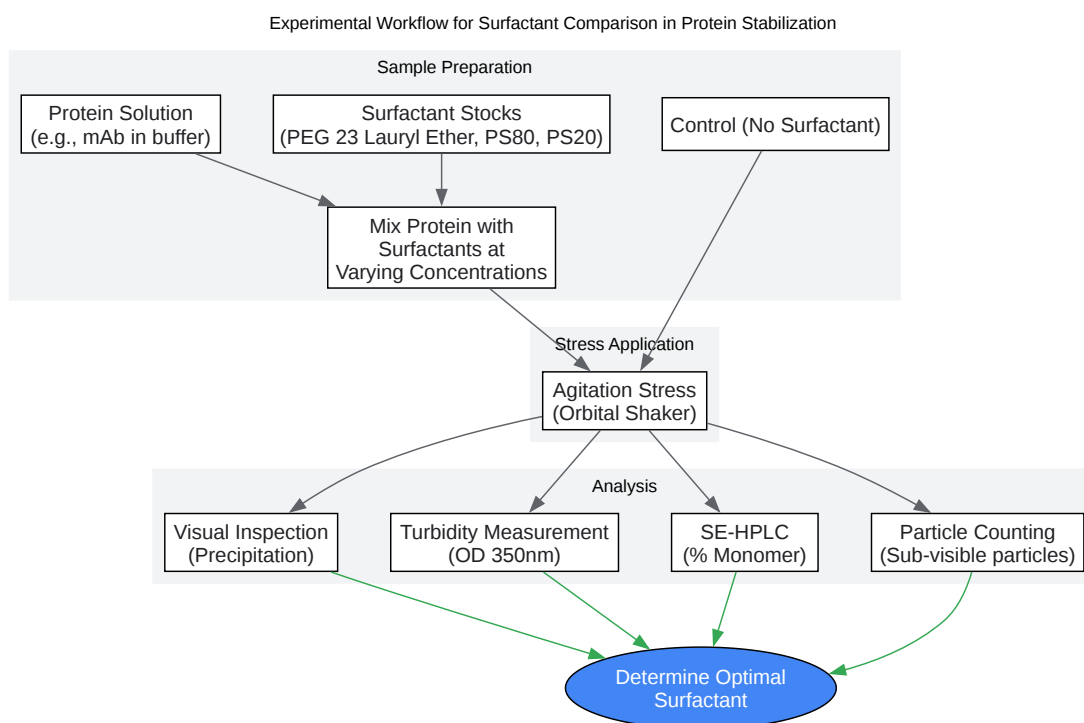
- **Construction of Pseudo-Ternary Phase Diagrams:** To identify the self-microemulsifying region, prepare various combinations of oil, surfactant, and co-surfactant. The surfactant and co-surfactant are typically mixed in different weight ratios (e.g., 1:1, 2:1, 1:2) to form the "Smix". For each Smix ratio, different ratios of oil to Smix are prepared (from 9:1 to 1:9).<sup>[11]</sup>
- Each mixture is then titrated with water and observed for the formation of a clear or slightly bluish microemulsion. The points at which microemulsions form are plotted on a ternary phase diagram to delineate the microemulsion region.
- **Formulation Preparation:** Select a formulation from within the optimal microemulsion region. Accurately weigh the API, oil, surfactant, and co-surfactant into a glass vial. Gently stir and heat at approximately 40°C until the drug is completely dissolved and a clear, homogenous mixture is formed.<sup>[11]</sup>

### 3. Characterization:

- **Self-Emulsification Time:** Add the SMEDDS pre-concentrate to a beaker of water at 37°C with gentle stirring and measure the time it takes to form a microemulsion.<sup>[9]</sup>
- **Droplet Size Analysis:** Dilute the SMEDDS with water and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

## Visualizing Experimental Workflows and Biological Interactions

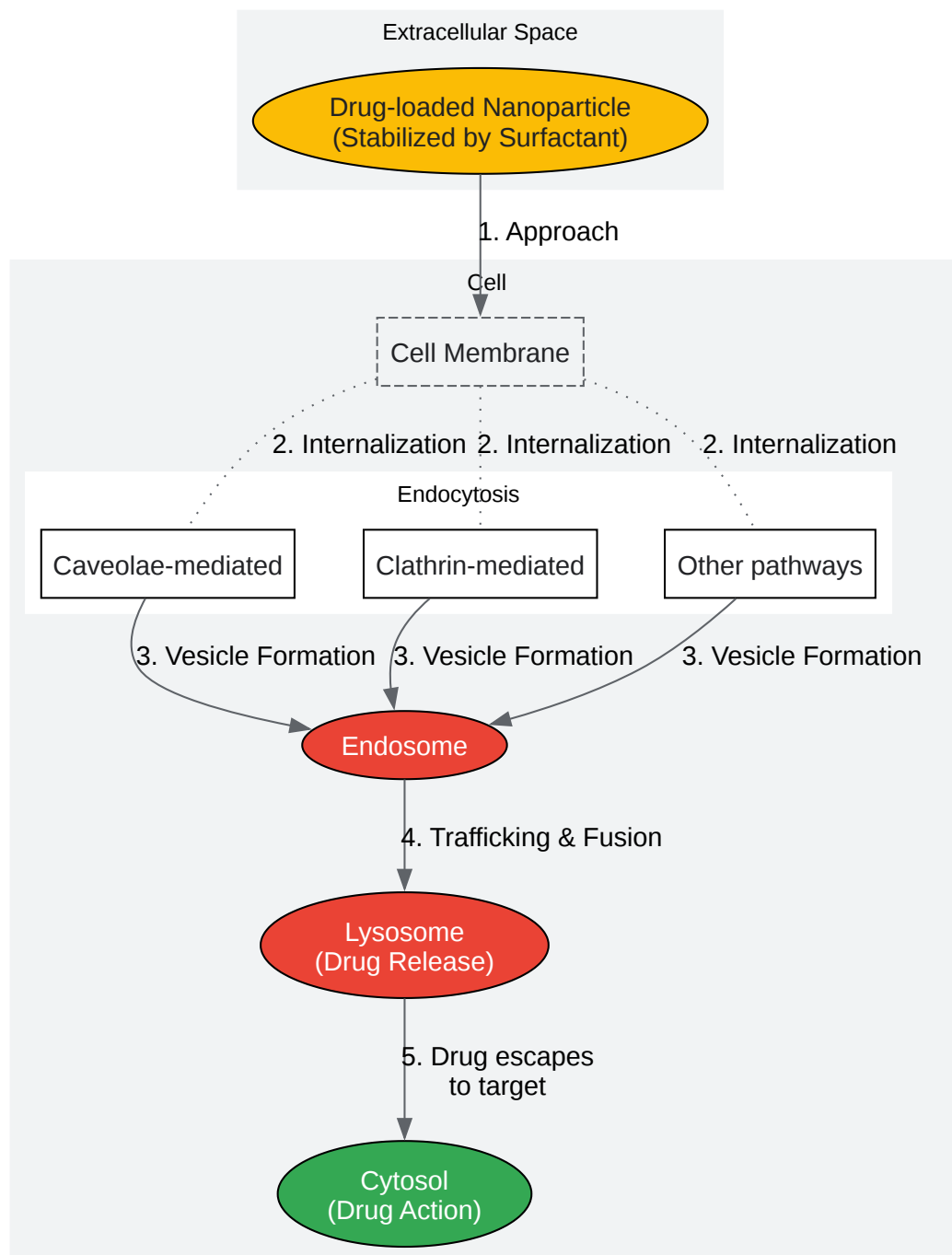
To better understand the processes involved in formulation and cellular interactions, the following diagrams have been generated using Graphviz.



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Caption: Workflow for comparing surfactant efficacy in preventing protein aggregation.

## Generalized Cellular Uptake of Surfactant-Stabilized Nanoparticles

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Caption: Cellular uptake mechanism for drug delivery nanoparticles.



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